N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the following steps:
Formation of 6-fluoro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with a fluorinated aromatic compound under specific conditions.
Nitration: The 6-fluoro-1,3-benzothiazole is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The nitrated product is then reacted with an appropriate amine to form the final benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups onto the benzothiazole ring.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Studied for its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes, such as DNA replication and repair.
Pathways Involved: It may inhibit key pathways in microbial and cancer cells, leading to cell death or growth inhibition. The presence of the nitro group allows for the generation of reactive oxygen species, which can damage cellular components.
Comparison with Similar Compounds
6-fluoro-1,3-benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.
2-nitrobenzamide derivatives: Compounds with the nitrobenzamide moiety also show antimicrobial and anticancer properties.
Uniqueness: N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide is unique due to the combination of the fluorine and nitro groups, which enhance its reactivity and potential applications. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-8-5-6-10-12(7-8)22-14(16-10)17-13(19)9-3-1-2-4-11(9)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHZRMWLLUPWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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